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Cat. No.: B091573

Introduction

The Cetyltrimethylammonium bromide (CTAB) method is a widely used technique for isolating
high-quality genomic DNA from a variety of organisms, including bacteria. This method is
particularly effective for species with high polysaccharide content, as CTAB aids in the removal
of these common PCR inhibitors. The protocol utilizes the cationic detergent CTAB to lyse cells
and form complexes with proteins and polysaccharides, which are then separated from the
DNA through a series of organic extractions and precipitations. The resulting DNA is suitable
for a wide range of downstream molecular biology applications, such as PCR, sequencing, and
restriction enzyme digestion.

Principle of the Method

The CTAB DNA extraction method relies on the differential solubility of nucleic acids,
polysaccharides, and proteins in the presence of CTAB and varying salt concentrations. In a
low-salt environment, CTAB binds to nucleic acids, forming a precipitate. However, in a high-
salt buffer, CTAB selectively precipitates polysaccharides and proteins, leaving the DNA in
solution. Subsequent steps involving chloroform or phenol-chloroform extractions further
remove proteins and other contaminants. Finally, the genomic DNA is precipitated from the
aqueous phase using isopropanol or ethanol, washed to remove residual salts, and
resuspended in a suitable buffer. For Gram-positive bacteria, an initial enzymatic lysis step
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(e.g., with lysozyme) is often required to break down the thick peptidoglycan layer of the cell
wall.[1]

Quantitative Data Summary

The yield and purity of genomic DNA isolated using the CTAB method can vary depending on
the bacterial species, cell density, and specific protocol modifications. The following table
summarizes typical quantitative data obtained from bacterial DNA extractions.

Expected
Bacterial Starting DNA Yield A260/A280 A260/A230
] ] ] ] Reference
Species Material (ng/mL of Ratio Ratio
culture)
Escherichia ]
i Stationary )
coli (Gram- High ~1.8 1.8-2.2 [2]
_ phase culture
negative)
Enterococcus
faecalis Stationary _
High ~1.8 18-2.2 [2]
(Gram- phase culture
positive)
Pseudomona 5 mL broth Good yield - -
. Not specified Not specified [1]
s stutzeri culture for PCR
Various Microbiologic ~ 500-4000 ng/ -
] 1.8-2.0 Not specified [3]
Bacteria al Samples pL
Gram-
] Sputum ]
negative High ~1.8 ~1.44 [4]
) samples
bacteria

Note: DNA yield and purity are highly dependent on the specific experimental conditions and
guantification methods.

Experimental Workflow
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Cell Preparation
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Purififation
\ 4
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Y
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DNA Prefipitation

Add Isopropanol
Incubate to Precipitate DNA
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Wash Pellet with 70% Ethanol
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Resuspend DNA in TE Buffer or Water

End: Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow for bacterial genomic DNA isolation using the CTAB method.
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Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific bacterial strains.
I. Reagent Preparation
o TE Buffer (pH 8.0): 10 mM Tris-HCI, 1 mM EDTA. Autoclave to sterilize.[1]

5 M NaCl: Dissolve 29.22 g of NaCl in 80 mL of distilled water, then adjust the final volume to
100 mL. Autoclave to sterilize.

o CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCI, 20 mM EDTA, 1.4 M NacCl, pH 8.0): For 100
mL, dissolve 2 g of CTAB, 10 mL of 1 M Tris-HCI (pH 8.0), 4 mL of 0.5 M EDTA (pH 8.0), and
28 mL of 5 M NaCl in distilled water. Adjust the final volume to 100 mL and autoclave.[2][5]
Note: CTAB may precipitate at room temperature; warm to 65°C to redissolve before use.

e Lysozyme Solution: 100 mg/mL in sterile water (prepare fresh).
o Proteinase K Solution: 20 mg/mL in sterile water.

e Chloroform:lsoamyl Alcohol (24:1 v/v)

¢ Phenol:Chloroform:lsoamyl Alcohol (25:24:1 viviv)[2]

* |sopropanol (100%), ice-cold

o Ethanol (70%), ice-cold

» Nuclease-free Water or TE Buffer (for final resuspension)

[I. DNA Extraction Procedure

o Cell Harvesting:

o Inoculate 5-10 mL of appropriate liquid culture medium and incubate to the desired growth
phase (logarithmic or stationary).
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o

o

Transfer the culture to a centrifuge tube and pellet the cells by centrifugation at ~3000-
8000 x g for 10-15 minutes.[1][2]

Carefully decant and discard the supernatant.

e Cell Lysis:

[e]

Resuspend the cell pellet in 500 pL of TE buffer by vortexing.[1]

(For Gram-positive bacteria): Add 10 pL of lysozyme solution (100 mg/mL), mix, and
incubate at 37°C for at least 30 minutes.[6]

Add 70 pL of 10% SDS (optional, for enhancing lysis) and 5 pL of Proteinase K (20
mg/mL). Mix gently by inverting the tube.[4]

Add 100 pL of 5 M NaCl and 80 pL of CTAB/NaCl solution. Vortex thoroughly.[6]

Incubate the mixture in a water bath at 65°C for 60 minutes.[2] Mix by inversion every 15-
20 minutes.

o Purification of DNA:

o

Add an equal volume (e.g., 700 uL) of chloroform:isoamyl alcohol (24:1).[5]
Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.
Centrifuge at 12,000 x g for 10-15 minutes at 4°C to separate the phases.[2]

Carefully transfer the upper aqueous phase containing the DNA to a new sterile
microcentrifuge tube. Avoid disturbing the white interface, which contains proteins and
cellular debris.[7]

(Optional, for higher purity): Repeat the chloroform:isoamyl alcohol extraction until the
interface is clean.

o DNA Precipitation:
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o To the recovered aqueous phase, add 0.6-0.7 volumes (e.g., 360-420 pL for 600 pL of
agueous phase) of ice-cold isopropanol.[5]

o Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA
is visible.

o Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.[1]
e Washing and Drying:

o Centrifuge at maximum speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the
DNA.[8]

o Carefully pour off the supernatant without dislodging the pellet.

o Wash the DNA pellet by adding 500 pL of ice-cold 70% ethanol. This step removes
residual salts and CTAB.[1]

o Centrifuge at >12,000 x g for 5 minutes at 4°C.
o Carefully decant the ethanol and remove any remaining liquid with a pipette.

o Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can
make the DNA difficult to dissolve.[1]

o DNA Resuspension:
o Resuspend the dried DNA pellet in 50-100 pL of nuclease-free water or TE buffer.
o Incubate at 55-60°C for 10-30 minutes to aid in dissolving the DNA.[1]

o Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term
storage.

[ll. Troubleshooting

o Low DNA Yield:
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o Insufficient cell lysis: Ensure complete resuspension of the cell pellet and consider
extending the lysozyme and/or Proteinase K incubation times. For tough-to-lyse bacteria,
bead beating can be incorporated before the CTAB lysis step.[2]

o Incomplete DNA precipitation: Ensure the isopropanol is ice-cold and consider a longer
incubation period at -20°C.[1]

o Poor DNA Purity (Low A260/A280 or A260/A230 Ratios):

o Protein contamination (low A260/A280): Repeat the chloroform:isoamyl alcohol extraction.
Ensure that the interface is not transferred with the agueous phase.[9]

o Polysaccharide or salt contamination (low A260/A230): Ensure the correct concentration of
NacCl in the CTAB buffer. Perform a second wash with 70% ethanol.[10]

o Smeared DNA on an Agarose Gel:

o This may indicate DNA degradation by nucleases. Work quickly and keep samples on ice
when possible. Ensure all solutions are sterile.

o Excessive vortexing can shear high molecular weight genomic DNA. Mix gently by
inversion after adding the lysis buffer.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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